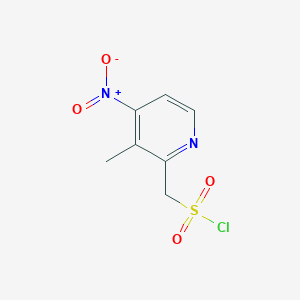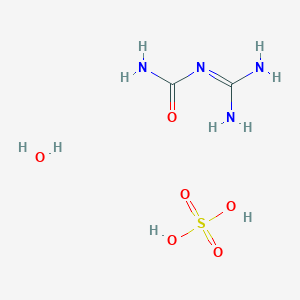![molecular formula C13H6F4O4S B13343168 8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13343168.png)
8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds with two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of a fluorine atom at the 8th position and a trifluoromethanesulfonate group at the 4th position of the dibenzofuran structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate typically involves the following steps:
Formation of 8-Fluorodibenzo[b,d]furan-4-ol: This intermediate can be synthesized by reacting 3-fluorodibenzo[b,d]furan with n-butyl lithium in tetrahydrofuran at -78°C, followed by the addition of triethyl borate and subsequent quenching with hydrochloric acid.
Conversion to Trifluoromethanesulfonate: The 8-Fluorodibenzo[b,d]furan-4-ol is then reacted with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The presence of the fluorine atom and the trifluoromethanesulfonate group can influence the reactivity of the aromatic ring towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, and thiols can react with the compound under mild conditions, often in the presence of a base like triethylamine.
Electrophilic Aromatic Substitution: Reactions such as halogenation or nitration can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are typically the corresponding substituted dibenzofurans, where the trifluoromethanesulfonate group is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate depends on its specific applicationThe trifluoromethanesulfonate group can enhance the compound’s reactivity and binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound without the fluorine and trifluoromethanesulfonate groups.
8-Fluorodibenzo[b,d]furan-4-ol: The intermediate compound used in the synthesis of 8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate.
Trifluoromethanesulfonates of other aromatic compounds: Compounds with similar trifluoromethanesulfonate groups but different aromatic backbones.
Uniqueness
This compound is unique due to the combination of the fluorine atom and the trifluoromethanesulfonate group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .
Eigenschaften
Molekularformel |
C13H6F4O4S |
|---|---|
Molekulargewicht |
334.24 g/mol |
IUPAC-Name |
(8-fluorodibenzofuran-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H6F4O4S/c14-7-4-5-10-9(6-7)8-2-1-3-11(12(8)20-10)21-22(18,19)13(15,16)17/h1-6H |
InChI-Schlüssel |
CULDNXIUUKDQCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)OC3=C2C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,1'R,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13343087.png)
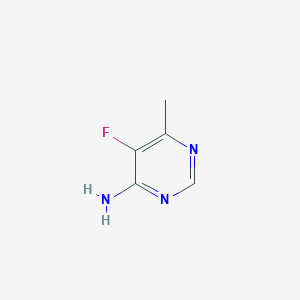
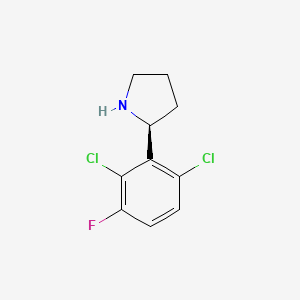
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine](/img/structure/B13343101.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13343109.png)

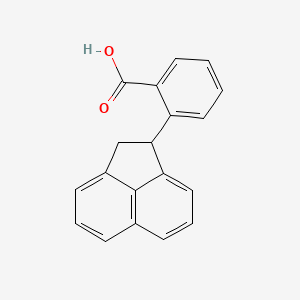
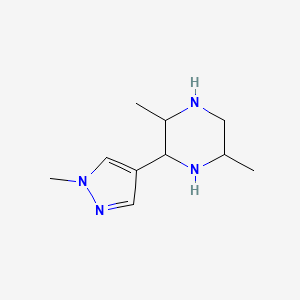

![(1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B13343138.png)
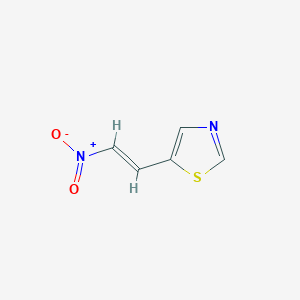
![pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one](/img/structure/B13343145.png)
